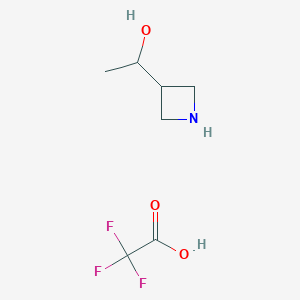![molecular formula C20H18F2N4O2 B2912215 5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775382-43-8](/img/structure/B2912215.png)
5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers synthesized novel derivatives of this compound and evaluated their effectiveness against bacteria and fungi. For instance, a study reported the synthesis of 3-((benzo[d]oxazol-2-ylmethyl)amino)-1-(2,5-difluorobenzoyl)-4-(2-(4-(substituted)phenyl)hydrazono)-1H-pyrazol-5(4H)-one derivatives. These compounds exhibited antibacterial and antifungal activity . Further research in this area could explore specific mechanisms of action and potential clinical applications.
Fungicidal Activity
The compound has also shown promising fungicidal activity. Preliminary bioassays indicated inhibitory effects against various fungi, including Fusarium oxysporium, Rhizoctonia solani, Botrytis cinerea, Gibberella zeae, Dothiorella gregaria, and Colletotrichum gossypii . Investigating its mode of action and optimizing its efficacy could lead to novel antifungal agents.
SARS-CoV-2 RNA Polymerase Inhibition
In a related context, isatin-based imidazole derivatives (comparable to remdesivir) have demonstrated significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Although not directly related to the compound , this highlights the importance of exploring similar chemical scaffolds for antiviral drug development .
Chitin Synthesis Inhibition
The compound’s skeleton, particularly 2,6-difluorobenzoylurea, is widely used in designing chitin synthesis inhibitors. Chitin synthesis plays a crucial role in fungal cell wall formation, making this an intriguing avenue for antifungal drug discovery .
properties
IUPAC Name |
3-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O2/c21-14-6-7-17(22)16(12-14)19(27)25-10-8-13(9-11-25)18-23-24-20(28)26(18)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCPUCFRNSGTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)

![3-(1,2,3-Benzothiadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2912137.png)

![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)





![Octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2912149.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2912152.png)
